1-(2-(Trifluoromethyl)phenyl)-3-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

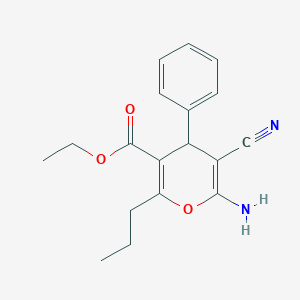

The synthesis of Compound X involves several steps, including the condensation of a trifluoromethyl-substituted aniline with a trifluoromethyl-substituted pyrimidine . The urea moiety is introduced through a piperidin-4-ylamine intermediate. Detailed synthetic routes and conditions are documented in the literature .

Molecular Structure Analysis

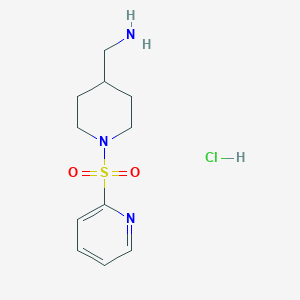

The molecular structure of Compound X consists of a central urea core , flanked by a trifluoromethylphenyl group and a trifluoromethylpyrimidine group. The piperidine ring is attached to the urea nitrogen. Crystallographic studies reveal the precise arrangement of atoms and bond angles .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

- The reaction of certain urea derivatives with methyl iodide and their X-ray crystallographic structures offer insights into the chemical behavior and structural characteristics of related compounds. These studies highlight the importance of trifluoromethyl groups in determining the stability and reactivity of urea derivatives (Jung et al., 2008).

- Research on cyclocondensation reactions involving trifluoromethylated precursors with urea showcases the synthesis of novel pyrimidinones, underlining the versatility of these compounds in generating biologically active molecules (Bonacorso et al., 2003).

Biological Screening and Pharmacological Potential

- Studies on novel pyrimidine derivatives have explored their pharmacological and biological screening, revealing potential anti-inflammatory, analgesic, cytotoxic, and antitubercular activities. This indicates the therapeutic potential of these compounds in treating various diseases and conditions (Bhat et al., 2014).

- The metabolism, excretion, and pharmacokinetics of related dipeptidyl peptidase inhibitors have been examined in detail, providing valuable information on the disposition of these compounds in biological systems and their potential applications in the treatment of diseases such as type 2 diabetes (Sharma et al., 2012).

Supramolecular Chemistry and Material Science

- Research into the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding reveals the potential of these compounds in constructing supramolecular architectures and materials. This study demonstrates the significance of hydrogen bonding in the self-assembly processes of organic compounds (Beijer et al., 1998).

Therapeutic Applications

- The synthesis and evaluation of 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors highlight their potential as inhibitors of soluble epoxide hydrolase, with implications for the treatment of inflammatory pain and possibly other conditions. Such studies are instrumental in drug discovery and development processes (Rose et al., 2010).

Mechanism of Action

Properties

IUPAC Name |

1-[2-(trifluoromethyl)phenyl]-3-[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F6N5O/c19-17(20,21)12-3-1-2-4-13(12)28-16(30)27-11-5-7-29(8-6-11)15-9-14(18(22,23)24)25-10-26-15/h1-4,9-11H,5-8H2,(H2,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUPMKXBKOIKNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC=NC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F6N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methoxybenzene-1-sulfonamide](/img/structure/B2749540.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2749543.png)

![3-[(3-Chlorophenyl)methyl]-7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2749545.png)

![N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-2-(4-phenylphenyl)acetamide](/img/no-structure.png)

![4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-1-methyl-3-nitroquinolin-2(1H)-one](/img/structure/B2749552.png)

![2-{[4-(Naphthalene-2-sulfonamido)phenyl]formamido}acetic acid](/img/structure/B2749553.png)

![2-{4-[(Furan-2-ylmethyl)amino]-3-nitrobenzenesulfonamido}acetic acid](/img/structure/B2749558.png)

![Tert-butyl 1-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2749560.png)